

A Technical Guide to the Spectral Analysis of 2-Fluoro-3-methoxyphenol

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Compound of Interest

Compound Name: 2-Fluoro-3-methoxyphenol

Cat. No.: B1439087

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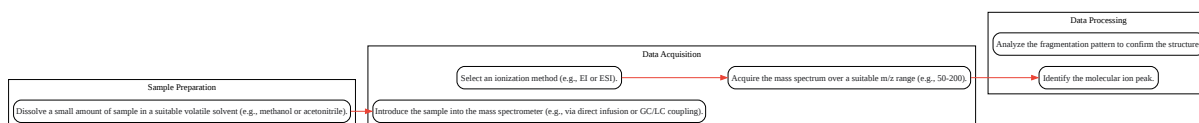
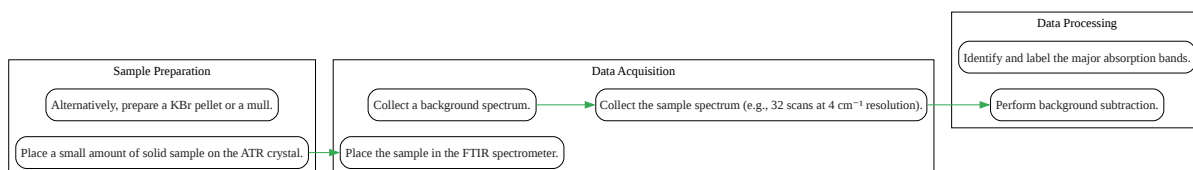
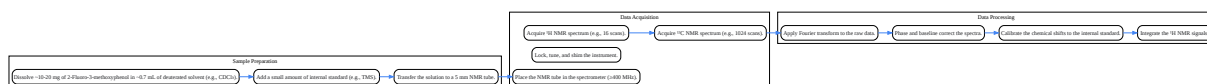
This in-depth technical guide provides a comprehensive overview of the spectral data for **2-Fluoro-3-methoxyphenol** (CAS 447462-87-5), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While complete experimental spectra are not readily available in public databases, this guide synthesizes predicted data based on established principles with general experimental protocols to empower researchers in their analytical endeavors.

Introduction

2-Fluoro-3-methoxyphenol is a substituted aromatic compound with the molecular formula $C_7H_7FO_2$ and a molecular weight of 142.13 g/mol [1]. Its structure, featuring a fluorine atom and a methoxy group on the phenolic ring, presents a unique electronic environment that is reflected in its spectral properties. Understanding these properties is crucial for confirming the identity and purity of the compound, as well as for predicting its reactivity and interactions in various chemical systems.

Molecular Structure and Predicted Spectral Features

The unique arrangement of substituents on the phenol ring dictates the expected spectral outcomes. The fluorine atom, being highly electronegative, and the methoxy group, a strong electron-donating group, exert significant influence on the electron density distribution within the aromatic ring, thereby affecting the chemical shifts of the aromatic protons and carbons.



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References

- 1. 2-Fluoro-3-methoxyphenol | C₇H₇FO₂ | CID 40151763 - PubChem [pubchem.ncbi.nlm.nih.gov]
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